chromeno[4,3-b]quinolin-6-one
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Overview
Description
6H-1Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that combines the structural features of benzopyran and quinoline. This compound is known for its potential biological activities, particularly in the field of medicinal chemistry. The fusion of benzopyran and quinoline moieties in a single molecule imparts unique chemical and biological properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6H-1Benzopyrano[4,3-b]quinolin-6-one involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another method utilizes ultrasound-mediated, catalyst-free conditions to achieve the synthesis . The reaction typically proceeds through a condensation mechanism, forming the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6H-1Benzopyrano[4,3-b]quinolin-6-one are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyranoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyranoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6H-1
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one exerts its effects involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . This inhibition leads to changes in mitochondrial membrane potential, inducing apoptosis in cancer cells. The compound also causes chromosomal DNA fragmentation at submicromolar concentrations, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
6H-Chromeno[4,3-b]quinoline: Another heterocyclic compound with similar structural features but different biological activities.
1-Benzopyrano[3,4-f]quinoline: Known for its bioactive properties, this compound shares the benzopyran and quinoline moieties but differs in the fusion pattern.
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-6-one is unique due to its specific fusion of benzopyran and quinoline, which imparts distinct chemical reactivity and biological activity. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
5100-81-2 |
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Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
InChI Key |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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